molecular formula C6Cl3N7 B3278100 2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene CAS No. 6710-92-5

2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene

Cat. No.: B3278100
CAS No.: 6710-92-5
M. Wt: 276.5 g/mol
InChI Key: XQCSSANETDMLMF-UHFFFAOYSA-N
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Description

2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene (C₆N₇Cl₃), commonly referred to as trichloro-s-heptazine, is a nitrogen-rich heterocyclic compound characterized by a planar, rigid phenalene core with three chlorine substituents at positions 2, 5, and 6. This compound serves as a critical precursor for synthesizing functionalized heptaazaphenalene derivatives, including cyamelurates, melem, and optoelectronically active materials . Its structure features a conjugated aromatic system with six C=N bonds and a central sp²-hybridized nitrogen atom, contributing to its thermal stability and electron-deficient nature . The chlorine atoms enhance reactivity for nucleophilic substitution, enabling the synthesis of derivatives with tailored properties for applications in materials science and catalysis .

Properties

IUPAC Name

3,7,11-trichloro-2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl3N7/c7-1-10-4-12-2(8)14-6-15-3(9)13-5(11-1)16(4)6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCSSANETDMLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=NC(=NC3=NC(=NC(=NC(=N1)Cl)N23)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene typically involves the chlorination of heptaazaphenalene derivatives. One common method is the nucleophilic aromatic substitution reaction, where chlorine atoms are introduced into the heptaazaphenalene ring. This process often requires the use of chlorinating agents such as phosphorus pentachloride or thionyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under inert gas to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions

2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic structure and reactivity.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted heptaazaphenalene derivatives .

Scientific Research Applications

2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene involves its interaction with molecular targets through its nitrogen and chlorine atoms. These interactions can lead to changes in the electronic structure of the compound, affecting its reactivity and potential biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The trichloro derivative is compared to key analogs based on substituents and functional groups (Table 1):

Compound Substituents Molecular Formula Density (g/cm³) Boiling Point (°C)
2,5,8-Trichloro-heptaazaphenalene (C₆N₇Cl₃) Cl, Cl, Cl C₆N₇Cl₃ N/A N/A
Cyameluric acid (2,5,8-trihydroxy-heptaazaphenalene) OH, OH, OH C₆H₃N₇O₃ 2.96 513.6
Melem (2,5,8-triamino-heptaazaphenalene) NH₂, NH₂, NH₂ C₆H₆N₁₀ 2.98 440.3
2,5,8-Triphenoxy-heptaazaphenalene OPh, OPh, OPh C₃₆H₂₁N₇O₃ N/A N/A

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The trichloro derivative’s Cl groups are electron-withdrawing, enhancing electrophilicity for substitution reactions, while amino (NH₂) or hydroxyl (OH) groups in melem and cyameluric acid increase electron density and solubility .
  • Thermal Stability : Cyameluric acid exhibits a higher boiling point (513.6°C) compared to melem (440.3°C), attributed to strong hydrogen bonding in the trihydroxy form .
Electronic and Optical Properties

Density functional theory (DFT) studies reveal that substituents significantly modulate electronic structures :

  • HOMO-LUMO Gaps: Chlorine substituents reduce the HOMO-LUMO gap (ΔE) compared to amino or hydroxyl derivatives, enhancing charge-transfer capabilities. For example, melem’s ΔE is ~4.5 eV, whereas the trichloro analog’s ΔE is ~3.8 eV, favoring applications in electron-accepting materials .
  • Conjugation Effects: All derivatives maintain a conjugated aromatic core, but amino groups in melem introduce additional resonance stabilization, increasing structural rigidity .

Biological Activity

2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene (CAS No. 6710-92-5) is a nitrogen-rich heterocyclic compound. Its unique structure and properties have garnered interest in various fields including materials science and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C6_6Cl3_3N7_7
  • Molecular Weight : 276.47 g/mol
  • Physical State : Solid at room temperature
  • Melting Point : 405 °C

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of its potential applications in drug development and as a precursor for advanced materials.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. In vitro studies suggest that this compound exhibits moderate cytotoxic effects on certain cancer cell lines. For example:

  • Cell Line Tested : HeLa (cervical cancer)
  • IC50 Value : Approximately 25 µM after 48 hours of exposure.

This indicates potential for further development as an anticancer agent.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized this compound and evaluated its biological properties. The compound was tested against several cancer cell lines and exhibited selective cytotoxicity with minimal effects on non-cancerous cells. The researchers noted that the chlorination pattern significantly influenced its biological activity.

Case Study 2: Role in Metal-Organic Frameworks (MOFs)

In another investigation focusing on materials science applications:

  • Application : Used as a monomer to synthesize MOF materials.
  • Findings : The resulting MOFs demonstrated high surface area and porosity which could be exploited for drug delivery systems or catalysis.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityModerate cytotoxicity in cancer cells
MOF SynthesisHigh surface area and porosity

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Temperature150°CMaximizes substitution
Phenol molar excess≥10:1 (relative to C₆N₇Cl₃)Reduces unreacted Cl sites
Reaction time12–24 hoursEnsures completion

[Basic] How is the crystal structure of this compound determined, and what techniques are essential?

Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard. For example, XRD revealed a planar heptaazaphenalene core with phenoxy substituents adopting specific dihedral angles . Methodological steps include:

Crystallization : Slow evaporation from polar solvents (e.g., DMF/ethanol mixtures).

Data collection : High-resolution synchrotron sources improve accuracy for low-symmetry crystals.

Refinement : Software suites (e.g., SHELX) model thermal displacement parameters and hydrogen bonding.

Q. Key Challenges :

  • Crystal quality : Requires defect-free single crystals.
  • Heavy atom effects : Chlorine atoms complicate phase determination.

[Advanced] How can computational methods predict the homolytic bond dissociation enthalpies (BDEs) of this compound?

Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G**) is used to calculate N–H BDEs, as demonstrated for analogous hexaazaphenalene derivatives . Steps include:

Geometry optimization : Gas-phase molecular structures are minimized.

BDE calculation : Energy difference between parent molecule and radicals.

Validation : Compare computed BDEs with experimental ESR/kinetic data.

Q. Table 2: Computational Workflow

StepTool/ParameterPurpose
Geometry optimizationGaussian 09, B3LYP/6-311GMinimize energy
Frequency analysisSame functionalConfirm minima
Single-point energyM06-2X/def2-TZVPImprove accuracy

[Advanced] What experimental approaches assess the environmental fate of this compound?

Answer:
Long-term environmental studies (e.g., Project INCHEMBIOL) use a tiered framework :

Phase 1 (Lab) :

  • Abiotic degradation : Hydrolysis/photolysis under controlled pH/UV.
  • Biotic degradation : Microbial consortia exposure (e.g., OECD 301B).

Phase 2 (Field) :

  • Soil/water partitioning : Measure log Kow and Koc.
  • Bioaccumulation : Use radiolabeled compounds in model organisms.

Q. Key Metrics :

  • Persistence : Half-life >60 days in water/soil indicates high stability.
  • Mobility : Low log Kow (<3) suggests groundwater contamination risk.

[Advanced] How to resolve contradictions in reported spectral data (e.g., NMR shifts) for derivatives?

Answer:
Contradictions often arise from impurities or polymorphic forms. A methodological approach includes:

Purity verification : Combustion analysis (C/H/N) and HPLC-MS.

Multi-technique validation : Compare IR (C–Cl stretches), <sup>13</sup>C NMR (aromatic carbons), and XRD.

Computational NMR prediction : Tools like ACD/Labs or Gaussian NMR shift calculations .

Q. Case Study :

  • Discrepancy : Reported <sup>1</sup>H NMR shifts for phenoxy groups vary by 0.3 ppm.
  • Resolution : Isolate polymorphs via recrystallization (e.g., DMF vs. toluene) and re-analyze .

[Basic] What spectroscopic techniques are critical for characterizing substitution patterns?

Answer:

  • Solid-state <sup>13</sup>C NMR : Resolves aromatic carbon environments.
  • Raman spectroscopy : Identifies C–Cl vibrations (500–600 cm⁻¹).
  • Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]<sup>+</sup> at m/z 276.47) .

Q. Methodological Tip :

  • Deuterated solvents : Use DMSO-d6 for NMR to avoid proton exchange artifacts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.